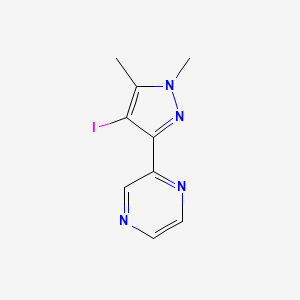
N-Cyclohexyl-2-(methylthio)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H9NS. Its systematic name reflects its structure: a cyclohexyl ring attached to an aniline moiety via a methylthio (sulfur-methyl) group. Let’s explore its preparation methods, reactions, applications, and more.
准备方法
a. Synthetic Routes: Several synthetic routes lead to N-Cyclohexyl-2-(methylthio)aniline:
Amination of Cyclohexyl Bromide: Cyclohexyl bromide reacts with aniline in the presence of a base (such as sodium hydroxide) to yield the desired compound.
Thiolation of Aniline: Aniline can be thiolated using a suitable thiolating agent (e.g., Lawesson’s reagent) to introduce the methylthio group.
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromoaniline) and a boron reagent (e.g., phenylboronic acid) can also provide this compound.
b. Industrial Production: The industrial-scale production of this compound typically involves the amination method due to its efficiency and scalability.
化学反应分析
N-Cyclohexyl-2-(methylthio)aniline participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) leads to the corresponding amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, bromine, and reducing agents play crucial roles.
Major Products: The primary product is this compound itself, along with any side products from competing reactions.
科学研究应用
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.
作用机制
The exact mechanism by which N-Cyclohexyl-2-(methylthio)aniline exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
相似化合物的比较
While N-Cyclohexyl-2-(methylthio)aniline is unique due to its cyclohexyl and methylthio substituents, similar compounds include:
- 2-Aminothiophenol
- 4-(Methylthio)aniline
- 3-(Methylthio)aniline
- 4-(Thiophen-2-yl)aniline
属性
分子式 |
C13H19NS |
|---|---|
分子量 |
221.36 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |
InChI 键 |
YXDBNGSXXNDPOI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


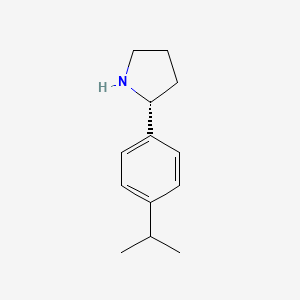

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)

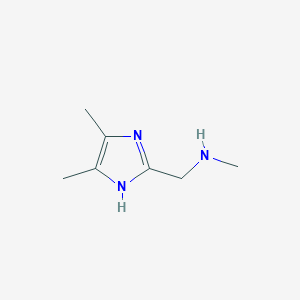
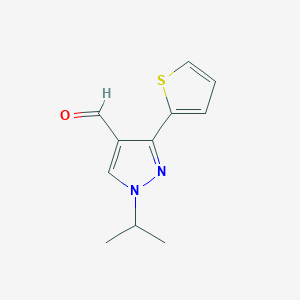
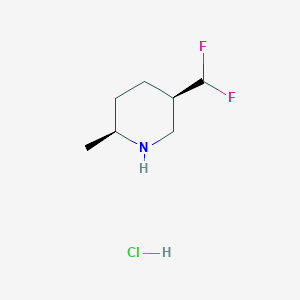

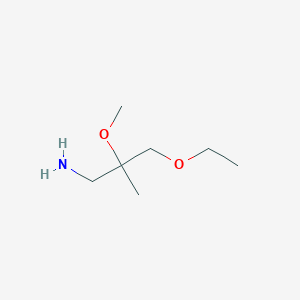
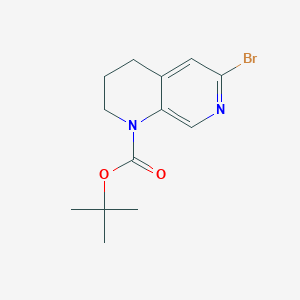

![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)

